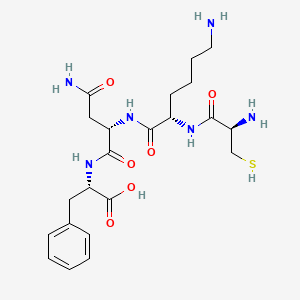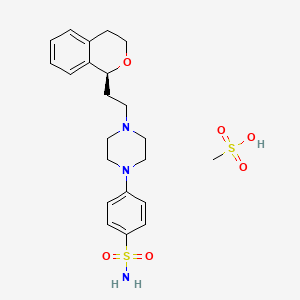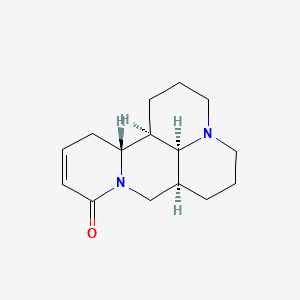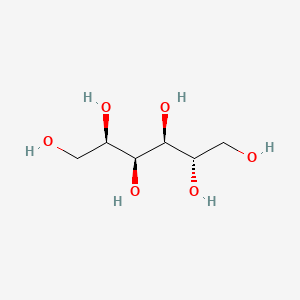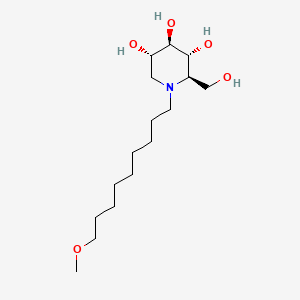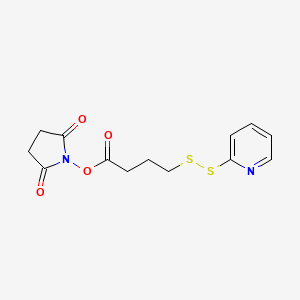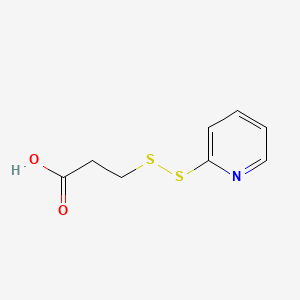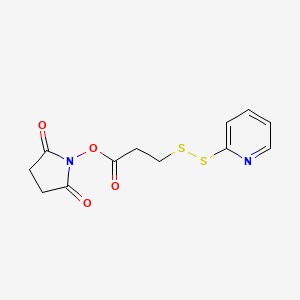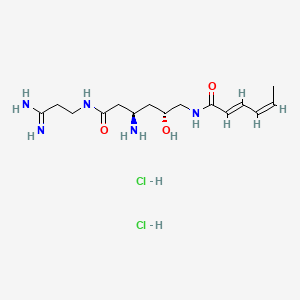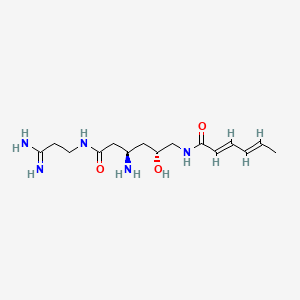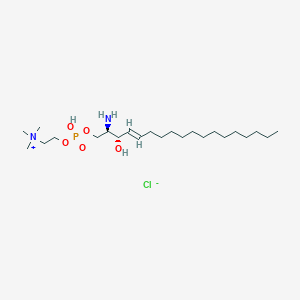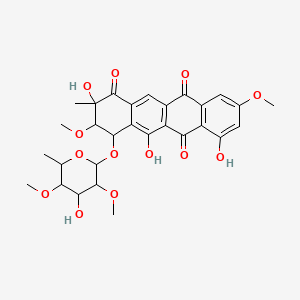
Steffimycin B
概要
説明
Steffimycin B is an anthracycline . It has the molecular formula C29H32O13 . It is produced by the strain NF3, an endophytic actinobacterium obtained from the medicinal tree Amphipterygium adstringens .
Synthesis Analysis
The synthesis of Steffimycin B involves a bioinformatic study based on the genome information of the Embleya genus to produce secondary metabolites . The strain NF3 has 49 biosynthetic gene clusters (BGCs), and it contains a cluster for the anthracycline Steffimycin, which is not encoded by E. hyalina NBRC13850 nor by E. scabrispora DSM41855 .Molecular Structure Analysis
The molecular structure of Steffimycin B has been determined by X-ray diffraction . The orthorhombic crystals belong to space group P2 (1)2 (1)2 (1), with the dimensions; a = 8.253 (2), b = 8.198 (2), c = 40.850 (8) A and Z = 4 .Chemical Reactions Analysis
The chemical analysis of the Steffimycins produced by strain NF3 showed the production of eight compounds of the Steffimycins and Steffimycinone families . Four of these molecules have already been described: Steffimycin B, Steffimycin C, 8-demethoxy-10-deoxysteffimycinone, and 7–deoxiesteffimycinone, and four are new natural products: 8-demethoxysteffimycin B, 8-demethoxy-10-deoxysteffimycin B, 7-deoxy-8-demethoxysteffimycinone, and 7-deoxy-10-deoxysteffimycinone .Physical And Chemical Properties Analysis
Steffimycin B has a molecular weight of 588.6 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Antibacterial Activity
Steffimycin B (SMB) is produced by the actinomycete strain Streptomyces scabrisporus HBERC-53204. It has been found to have strong biological activity against a variety of animal and plant pathogens . This makes it a potential candidate for the development of new antibacterial drugs.
Fermentation Optimization
Research has been conducted to improve the productivity of the strain for SMB and broaden the research and application of SMB in agriculture and animal husbandry . The optimum concentrations of main components including carbon-, nitrogen-containing nutrients and inorganic salts in the fermentation medium to increase the production of SMB by S. scabrisporus HBERC-53204 have been determined through single factor experiments .
Response Surface Methodology
The medium for the production of SMB was optimized by response surface methodology through fitting the nonlinear equation of significant factors with the yield of SMB . This method can be used to optimize the production of other bioactive compounds as well.
Large Scale Production
After optimization of the fermentation medium of strain HBERC-53204, the yield of SMB was significantly increased, which was scaled up in a 20 L fermenter . This shows the potential for large-scale production of SMB.
Glycosylation Studies
Glycosylated derivatives of Steffimycin have been studied . Understanding the role of sugar moieties in the biological activity of Steffimycin could lead to the development of more effective drugs.
Bioactivity Enhancement
The yield of SMB produced in the optimized medium reached 477.26 mg/L in shake flask fermentation, which was 1,773.08% higher than that of the original medium . This demonstrates the potential for enhancing the bioactivity of SMB through optimization of the fermentation process.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Steffimycin B is an anthracycline compound that was originally isolated from Streptomyces scabrisporus , an endophyte found in the medicinal plant Amphipterygium adstringens . The primary target of Steffimycin B is DNA , where it preferentially intercalates at sites containing cytosine and guanine .
Mode of Action
Steffimycin B interacts with its target, DNA, by intercalation . Intercalation is a process where a molecule, in this case, Steffimycin B, inserts itself between the base pairs in the DNA helix. This can lead to DNA distortion and hinder the normal functioning of the DNA, such as replication and transcription, thereby inhibiting the growth and proliferation of cells.
Result of Action
Steffimycin B has demonstrated notable activity against Mycobacterium tuberculosis H37Rv ATCC 27294 , with an MIC 100 value of 7.8 µg/mL . This suggests that the compound has a bactericidal effect, leading to the death of the bacteria. It also showed a better activity against the rifampin mono-resistant M. tuberculosis Mtb-209 pathogen strain, suggesting a different action mechanism of Steffimycin B from that of rifampin .
特性
IUPAC Name |
2,5,7-trihydroxy-4-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJWDTPKSIFZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969746 | |
| Record name | 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Steffimycin B | |
CAS RN |
54526-94-2 | |
| Record name | Steffimycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054526942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Steffimycin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Steffimycin B exerts its antitumor activity primarily through DNA binding. [, ] Specifically, it intercalates between the base pairs of DNA, with a preference for guanine and cytosine rich sequences (GpC, CpG, and CpC or its complement GpG). [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. []
A: Steffimycin B is an anthracycline antibiotic. Its molecular formula is C29H32O13 and its molecular weight is 592.56 g/mol. [, ] Structurally, it features a tetracyclic ring system (rings A-D), a sugar moiety attached to ring D, and a methoxy group in its sugar moiety, which differentiates it from the related compound Steffimycin. [, ] Spectroscopic methods, including NMR and mass spectroscopy, have been instrumental in characterizing its structure. [, ] The configuration in ring A is 7R,8S,9S, adopting a half-chair conformation, while the sugar ring has the regular chair conformation. []
A: Studies on chemical modifications of Steffimycin B, specifically at the 3-position, have shown that altering its structure can significantly impact its antitumor activity. [] This suggests that specific structural features are crucial for its interaction with DNA and subsequent biological effects.
A: Yes. Both mammalian (rat liver) and microbial systems have demonstrated the ability to convert Steffimycin B to its 7-deoxyaglycone, 7-deoxysteffimycinone. [, ] This conversion involves a reductive cleavage of the sugar moiety and is dependent on reduced pyridine nucleotides (TPNH in mammals, DPNH in bacteria). [, ] Interestingly, certain microorganisms, like Actinoplanes utahensis and Chaetomium sp., can specifically reduce Steffimycin B at the C-10 carbonyl group, yielding 10-dihydrosteffimycin B. [] This microbial transformation requires TPNH and has been studied using cell-free extracts. [, ]
ANone: While specific resistance mechanisms for Steffimycin B haven't been extensively detailed in the provided abstracts, its structural similarity to other anthracyclines like Daunorubicin and Doxorubicin suggests that overlapping resistance mechanisms could exist. These mechanisms might involve altered drug efflux, DNA repair pathways, or modifications to topoisomerase II, a common target for anthracyclines. Further research is needed to fully elucidate Steffimycin B resistance.
A: Yes, researchers have synthesized novel hybrid molecules incorporating the glycan moiety of Arimetamycin A with the aglycone of Steffimycin B. [] These hybrids demonstrated enhanced cytotoxicity compared to Steffimycin B itself. [] This highlights the potential of exploring Steffimycin B-derived compounds for improved therapeutic outcomes.
ANone: Various analytical methods have been employed to characterize and study Steffimycin B. These include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectroscopy (MS) have been crucial for structural elucidation and identification of Steffimycin B. [, ]
- Chromatography: Silica gel chromatography has been used for the purification of Steffimycin B from cultures of Streptomyces elgreteus. []
- X-ray Diffraction: This technique provided insights into the crystal and molecular structure of Steffimycin B, confirming its stereochemistry and interactions with DNA. [, ]
- Cell-free assays: These are used to investigate the metabolic conversion of Steffimycin B by enzymes from different organisms. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




